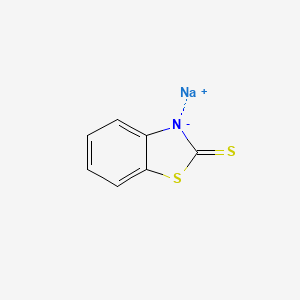

sodium;1,3-benzothiazol-3-ide-2-thione

Description

Nomenclature and Structural Representations of Sodium;1,3-benzothiazol-3-ide-2-thione

The naming and representation of this compound are multifaceted, reflecting its chemical structure and the nuances of chemical nomenclature systems.

The compound is identified by several names, each with its own level of systematic rigor. The IUPAC (International Union of Pure and Applied Chemistry) name is sodium;1,3-benzothiazole-2-thiolate. nih.gov Common names for this compound include Sodium 2-Mercaptobenzothiazole (B37678) and Sodium 2-Benzothiazolethiolate. scbt.com The name "Sodium 2-Mercaptobenzothiazole" is widely used but can be considered a misnomer as it implies the presence of a thiol group (-SH), which is not the dominant form in the parent molecule, 2-Mercaptobenzothiazole. wikipedia.org The name "Sodium 2-Benzothiazolethiolate" more accurately reflects the anionic nature of the organic moiety.

Table 1: Nomenclature of sodium;1,3-benzothiazol-3-ide-2-thione

| Nomenclature Type | Name |

| IUPAC Name | sodium;1,3-benzothiazole-2-thiolate nih.gov |

| Common Name | Sodium 2-Mercaptobenzothiazole |

| Common Name | Sodium 2-Benzothiazolethiolate scbt.com |

| Synonym | 2-Mercaptobenzothiazole Sodium Salt |

| Synonym | 2-Benzothiazolethiol, sodium deriv. nih.gov |

The parent compound, 2-Mercaptobenzothiazole (MBT), exhibits thione-thiol tautomerism. This means it can exist in two interconvertible forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol). wikipedia.orgdrugbank.com In the thione form, a carbon-sulfur double bond (C=S) is present, and the hydrogen atom is attached to the nitrogen atom of the thiazole (B1198619) ring. In the thiol form, the hydrogen atom is bonded to the exocyclic sulfur atom, forming a sulfhydryl (-SH) group, and the thiazole ring contains a carbon-nitrogen double bond (C=N). wikipedia.org

Research, including theoretical calculations and spectroscopic studies, has demonstrated that the thione tautomer is energetically more stable than the thiol tautomer. wikipedia.orgresearchgate.net The energy difference is reported to be approximately 39 kJ/mol in favor of the thione form. wikipedia.org This preference for the thione structure is observed in the solid state, in the gas phase, and in solution. wikipedia.orgresearchgate.net The greater stability of the thione form is a key aspect of the molecule's chemistry and is reflected in its reactivity. researchgate.net

Table 2: Tautomeric Forms of 2-Mercaptobenzothiazole

| Tautomer | Key Structural Feature | Energetic Preference |

| Thione (1,3-benzothiazole-2(3H)-thione) | C=S double bond, N-H bond wikipedia.org | More stable by ~39 kJ/mol wikipedia.org |

| Thiol (1,3-benzothiazole-2-thiol) | C-S-H (thiol) group, C=N bond wikipedia.org | Less stable wikipedia.org |

The formation of sodium;1,3-benzothiazol-3-ide-2-thione involves the deprotonation of the parent 2-Mercaptobenzothiazole. Given the greater stability of the thione tautomer, the proton is removed from the nitrogen atom. This results in the formation of the benzothiazolethiolate anion.

The negative charge in the benzothiazolethiolate anion is delocalized over the nitrogen and sulfur atoms through resonance. This delocalization contributes to the stability of the anion. The electronic structure of the anion is characterized by a distribution of electron density across the heterocyclic ring system and the exocyclic sulfur atom. This delocalization of charge influences the anion's nucleophilicity and its ability to coordinate with metal ions. The anionic nature of the benzothiazolethiolate moiety is fundamental to its applications, such as its use as a corrosion inhibitor, where it can interact with metal surfaces. nih.gov

Historical Overview of Research on Benzothiazole (B30560) Derivatives

The history of benzothiazole derivatives is closely linked to the development of the rubber industry. The parent compound, 2-Mercaptobenzothiazole (MBT), was discovered to be a highly effective accelerator for the sulfur vulcanization of rubber. wikipedia.org This discovery, attributed to work done at Pirelli and Goodyear Tire & Rubber, was a significant advancement, allowing for vulcanization to occur at lower temperatures and with less sulfur, resulting in a stronger and more durable rubber product. wikipedia.org Lorin B. Sebrell was awarded the Charles Goodyear Medal in 1942 for his contributions to the understanding and application of mercaptobenzothiazole. wikipedia.org

Since these early industrial applications, research into benzothiazole derivatives has expanded dramatically. The benzothiazole nucleus has been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. frontiersin.orgnih.gov Over the past few decades, extensive research has focused on synthesizing and evaluating benzothiazole derivatives for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. frontiersin.orgnih.gov The versatility of the benzothiazole ring system and the ability to modify it at various positions have made it a fertile ground for the discovery of new chemical entities with diverse pharmacological properties. pcbiochemres.com

Significance and Academic Research Landscape in Chemical Sciences

The significance of sodium;1,3-benzothiazol-3-ide-2-thione and its parent compound in the chemical sciences is broad. In addition to its foundational role in the rubber industry, it is used as a corrosion inhibitor, particularly for copper and its alloys, in various aqueous systems like antifreeze and coolants. nih.govcdc.gov The sodium salt is also utilized as a biocide and preservative in materials such as adhesives, paper, and textiles. wikipedia.org

The academic research landscape for benzothiazole derivatives is vibrant and continues to expand. In materials science, research explores their use in polymers, as radical polymerization inhibitors, and in the development of new functional materials. wikipedia.org In medicinal chemistry, the focus remains on the design and synthesis of novel benzothiazole-containing molecules with enhanced biological activity and selectivity. frontiersin.orgnih.gov The unique chemical properties of the benzothiazole scaffold, including its aromaticity, planarity, and ability to engage in various intermolecular interactions, make it an attractive target for synthetic chemists and drug designers. The ongoing exploration of benzothiazole chemistry promises to yield new applications and a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Propriétés

Formule moléculaire |

C7H4NNaS2 |

|---|---|

Poids moléculaire |

189.2 g/mol |

Nom IUPAC |

sodium;1,3-benzothiazol-3-ide-2-thione |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |

Clé InChI |

VLDHWMAJBNWALQ-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C2C(=C1)[N-]C(=S)S2.[Na+] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Mercaptobenzothiazole and Its Sodium Salt

Classical and Industrial Synthesis Approaches to 2-Mercaptobenzothiazole (B37678)

The traditional and industrially established routes to 2-Mercaptobenzothiazole are characterized by their robustness and high-throughput capabilities, though often requiring demanding reaction conditions.

High-Temperature Reaction of Aniline, Carbon Disulfide, and Sulfur

The primary industrial method for synthesizing 2-Mercaptobenzothiazole is the high-temperature reaction of aniline, carbon disulfide, and sulfur. wikipedia.orgresearchgate.net This process, often referred to as the Kelly process, is conducted under elevated pressure and temperature. google.com The idealized chemical equation for this reaction is:

C₆H₅NH₂ + CS₂ + S → C₆H₄(NS)CSH + H₂S wikipedia.org

This reaction is typically carried out in a closed autoclave at temperatures ranging from 220°C to 250°C for several hours. acs.org The pressure within the reactor can increase significantly due to the production of hydrogen sulfide (B99878) gas. acs.org While this method is straightforward, it is an oversimplification of the actual chemistry, which proceeds through various intermediates. google.com The yield of 2-Mercaptobenzothiazole in the current industrial batch process is typically between 80-90% based on aniline. acs.org

| Reactants | Conditions | Key Features |

| Aniline, Carbon Disulfide, Sulfur | High Temperature (220-250°C), High Pressure | Primary industrial route (Kelly process), High throughput, Formation of H₂S byproduct |

Reaction of 2-Aminothiophenol (B119425) with Carbon Disulfide

A traditional and more direct laboratory-scale synthesis of 2-Mercaptobenzothiazole involves the reaction of 2-aminothiophenol with carbon disulfide. wikipedia.orgnih.gov This method was developed by A. W. Hoffmann, the discoverer of the compound. wikipedia.org The reaction proceeds as follows:

C₆H₄(NH₂)SH + CS₂ → C₆H₄(NS)CSH + H₂S wikipedia.org

This condensation reaction can be carried out under high pressure or at atmospheric pressure. researchgate.netnih.govmdpi.com A study by Ballebeni et al. developed a synthesis using a ZnO/Al₂O₃ composite catalyst, where the condensation between 2-aminothiophenol and carbon disulfide occurs at 100°C under reduced pressure in an autoclave, achieving a 92% yield in 2 hours. mdpi.com

| Reactants | Conditions | Key Features |

| 2-Aminothiophenol, Carbon Disulfide | High or Normal Pressure, Catalysts can be used | Direct synthesis route, Good for laboratory scale, Avoids elemental sulfur |

Synthesis from o-Chloronitrobenzene, Sodium Polysulfide, and Carbon Disulfide

Another established industrial method, known as the medium pressure method, utilizes o-chloronitrobenzene, sodium polysulfide, and carbon disulfide as raw materials. In this process, the reaction is carried out at a temperature of 110-130°C and a pressure of 343 kPa to produce the sodium salt of 2-Mercaptobenzothiazole. The free 2-Mercaptobenzothiazole is then obtained by acidification with sulfuric acid followed by washing with water.

| Reactants | Conditions | Key Features |

| o-Chloronitrobenzene, Sodium Polysulfide, Carbon Disulfide | 110-130°C, 343 kPa | Medium pressure method, Directly produces the sodium salt |

Green Chemistry and Sustainable Synthesis Routes for 2-Mercaptobenzothiazole Derivatives

In response to the growing need for environmentally benign chemical processes, several green and sustainable synthetic routes for 2-Mercaptobenzothiazole and its derivatives have been developed. These methods often feature milder reaction conditions, the avoidance of harsh reagents, and improved atom economy.

DBU-Promoted Tandem Reactions of o-Haloanilines and Carbon Disulfide

An efficient and metal-free strategy for the synthesis of 2-mercaptobenzothiazole derivatives involves a tandem reaction of o-haloanilines with carbon disulfide promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.govdrugbank.com This approach circumvents the harsh conditions, limited substrate scope, and lower yields associated with some classical methods. organic-chemistry.org The reaction is typically carried out in toluene (B28343) at 80°C, affording the products in good to excellent yields. organic-chemistry.org

The proposed reaction mechanism involves the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org DBU plays a crucial role as a base in this transformation. organic-chemistry.org This method is noted for its practicality, scalability, and avoidance of transition metals, making it an environmentally friendly option. organic-chemistry.org

| Reactants | Promoter/Solvent | Conditions | Key Features |

| o-Haloanilines, Carbon Disulfide | DBU, Toluene | 80°C | Metal-free, Milder conditions, Good to excellent yields, Scalable |

Metal Sulfide Catalyzed Approaches from o-Amino Aromatic Disulfides

A convenient and efficient method for the synthesis of 2-mercaptobenzothiazoles has been developed using o-amino aromatic disulfides and carbon disulfide, mediated by a metal sulfide in water. rsc.org This approach is notable for its use of water as a solvent, enhancing its green credentials. The metal sulfide, such as NaHS, plays a dual role in this reaction. It acts as an agent to cleave the S-S bond of the disulfide through a dynamic interchange reaction and also serves as an activator of carbon disulfide. rsc.org This methodology allows for the preparation of a diverse range of 2-mercaptobenzothiazole derivatives in good to excellent yields. rsc.org

| Reactants | Mediator/Solvent | Key Features |

| o-Amino Aromatic Disulfides, Carbon Disulfide | Metal Sulfide (e.g., NaHS), Water | Use of water as a green solvent, Dual role of metal sulfide, Good to excellent yields |

Preparation of Sodium 2-Benzothiazolethiolate from 2-Mercaptobenzothiazole

The synthesis of sodium 1,3-benzothiazol-3-ide-2-thione, commonly known as sodium 2-benzothiazolethiolate, is a straightforward acid-base reaction involving the deprotonation of 2-mercaptobenzothiazole (MBT). 2-Mercaptobenzothiazole is characterized by its low solubility in water but dissolves readily in dilute aqueous solutions of strong bases, such as sodium hydroxide (B78521), and weaker bases like sodium carbonate. mst.dk This property is exploited in industrial processes, not only for the synthesis of the sodium salt but also as a crucial purification step for crude 2-mercaptobenzothiazole. who.intgoogle.com In this purification method, the crude MBT is dissolved in a sodium hydroxide solution, which converts it to its water-soluble sodium salt, allowing for the separation of insoluble impurities and tarry by-products. google.com Subsequently, the purified 2-mercaptobenzothiazole can be reprecipitated by the addition of an acid. who.int

The reaction with sodium hydroxide results in the formation of the sodium salt and water, as depicted in the following chemical equation:

C7H5NS2 + NaOH → C7H4NNaS2 + H2O

The formation of sodium 2-benzothiazolethiolate is predicated on the acidic nature of the proton on the 2-mercaptobenzothiazole molecule. Understanding this process requires an appreciation of the tautomerism exhibited by 2-mercaptobenzothiazole. It exists in two tautomeric forms: the thiol form and the thione form. wikipedia.org Spectroscopic and theoretical studies have shown that the thione form, 1,3-benzothiazole-2(3H)-thione, is the more stable and predominant tautomer in the solid state, in solution, and in the gas phase. wikipedia.orgresearchgate.net In this thione structure, the mobile proton is located on the nitrogen atom of the thiazole (B1198619) ring, not on the exocyclic sulfur atom. wikipedia.org

The deprotonation, therefore, occurs at this nitrogen atom. The hydroxide ion (OH-) from sodium hydroxide acts as a Brønsted-Lowry base, abstracting the acidic proton from the nitrogen atom of the thione tautomer. This acid-base reaction is favorable, as indicated by the pKa value of 2-mercaptobenzothiazole, which is approximately 7.0. mst.dkwho.int This pKa value signifies that it is a weak acid, capable of being deprotonated by a strong base like sodium hydroxide.

The mechanism can be described as follows:

The hydroxide ion from the dissolved sodium hydroxide approaches the 2-mercaptobenzothiazole (in its thione form).

The lone pair of electrons on the oxygen atom of the hydroxide ion forms a bond with the acidic proton on the nitrogen atom of the benzothiazole (B30560) ring.

Simultaneously, the electron pair from the N-H bond is transferred to the nitrogen atom, giving it a negative formal charge.

The resulting products are water and the 2-benzothiazolethiolate anion.

The resulting anion is stabilized by resonance, with the negative charge delocalized over the nitrogen and sulfur atoms. This delocalization contributes to the stability of the conjugate base and facilitates the deprotonation process. The positively charged sodium ion (Na+) then forms an ionic bond with the negatively charged 2-benzothiazolethiolate anion, resulting in the formation of the salt, sodium 1,3-benzothiazol-3-ide-2-thione. Computational studies have confirmed that the deprotonated anionic form is the main species present in solutions at a pH greater than 7. wikipedia.orgresearchgate.net

Interactive Data Table: Acidity and Physical Properties of 2-Mercaptobenzothiazole

| Property | Value | Source(s) |

| pKa | 7.0 - 7.46 | mst.dkwho.intebi.ac.uk |

| Water Solubility | Low (approx. 117 mg/L at 20°C) | mst.dk |

| Solubility in Base | Soluble in dilute NaOH and Na2CO3 | mst.dk |

| Predominant Tautomer | Thione (1,3-benzothiazole-2(3H)-thione) | wikipedia.orgresearchgate.net |

| pH for Deprotonation | > 7 | wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization of Sodium 2 Benzothiazolethiolate and Its Derivatives

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers precise information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architectures

Detailed single-crystal X-ray diffraction data for sodium;1,3-benzothiazol-3-ide-2-thione is not extensively available in the surveyed literature. However, analysis of its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), and related derivatives provides a strong basis for understanding its likely structural features.

Studies on 2-mercaptobenzothiazole have confirmed that it predominantly exists in the thione tautomeric form rather than the thiol form. In the solid state, these molecules typically form hydrogen-bonded dimers. Upon formation of the sodium salt, the acidic proton on the nitrogen atom is removed, resulting in the 1,3-benzothiazol-3-ide-2-thione anion and a sodium cation (Na⁺).

The supramolecular architecture of the sodium salt would be dictated by strong ionic interactions between the sodium cations and the anionic benzothiazole (B30560) moiety. The negative charge on the anion is delocalized, primarily across the nitrogen and the exocyclic sulfur atom. Consequently, the sodium ion is expected to coordinate to both the nitrogen and sulfur atoms, leading to the formation of a coordination polymer or a complex ionic lattice. The specific packing arrangement would aim to maximize electrostatic attractions and minimize repulsions, likely resulting in a dense, layered, or channeled structure. The presence of water molecules could also lead to the formation of a hydrated crystal structure, with water acting as a bridging ligand between sodium ions or forming hydrogen bonds with the anion.

Bonding Parameters and Conformational Analysis

Without a definitive crystal structure for sodium;1,3-benzothiazol-3-ide-2-thione, a precise list of its bonding parameters cannot be experimentally verified. However, based on the structure of the parent molecule and density functional theory (DFT) calculations, key features can be predicted.

The benzothiazole ring system is inherently planar. The formation of the anion is not expected to alter this planarity significantly. The bond lengths within the benzene (B151609) and thiazole (B1198619) rings would be characteristic of aromatic systems. Key changes compared to the protonated form would be observed in the C=S and C-N bonds of the heterocyclic ring due to charge delocalization. The C=S double bond is expected to retain its character, while the C-N and C-S bonds within the ring will have lengths indicative of their partial double-bond character. The interaction between the sodium ion and the N and S atoms would be primarily electrostatic.

| Parameter | Expected Feature | Comment |

|---|---|---|

| Benzothiazole Ring | Planar | Consistent with the aromatic nature of the fused ring system. |

| C=S Bond | Partial double bond character | The bond length is expected to be intermediate between a single and double bond due to charge delocalization in the anion. |

| C-N / C-S Bonds (ring) | Partial double bond character | Reflects the aromaticity of the thiazole ring. |

| Na⁺ Coordination | Coordination to N and exocyclic S atoms | Driven by strong ion-dipole and electrostatic interactions. |

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. These methods measure the vibrational frequencies of bonds within a molecule, which are sensitive to the bonding environment and molecular symmetry. researchgate.net

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of sodium;1,3-benzothiazol-3-ide-2-thione is distinguished by the absence of the N-H stretching vibration, which is a prominent feature in the spectrum of its parent compound, 2-mercaptobenzothiazole (MBT). nih.gov The spectrum is dominated by bands corresponding to the vibrations of the benzothiazole ring system.

Characteristic vibrational modes include the aromatic C-H stretching vibrations, which typically appear in the region of 3000-3100 cm⁻¹. The stretching vibrations of the aromatic C=C bonds are observed in the 1400-1600 cm⁻¹ range. The vibrations involving the heterocyclic portion of the molecule are particularly diagnostic. The C=S stretching vibration is a key marker and is typically found in the 1000-1250 cm⁻¹ region. The C-N and C-S stretching modes also give rise to characteristic bands in the fingerprint region of the spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |

| C=N Stretch | ~1500 - 1600 | Thiazole Ring |

| C=S Stretch | ~1000 - 1250 | Thione Group |

| C-S Stretch | ~600 - 800 | Thiazole Ring |

Correlation with Molecular Structure and Tautomeric Forms

Vibrational spectroscopy provides compelling evidence for the molecular structure of the benzothiazolethiolate anion. As mentioned, MBT can theoretically exist in two tautomeric forms: the thiol form and the thione form. wikipedia.org In the thiol form, a proton is attached to the exocyclic sulfur atom (S-H), while in the thione form, the proton is on the nitrogen atom (N-H), and the exocyclic sulfur is double-bonded to the carbon (C=S).

Experimental and computational studies have shown that the thione form is significantly more stable. nih.gov The IR and Raman spectra of MBT show a distinct N-H stretching band and a C=S stretching band, confirming the predominance of the thione tautomer. In the sodium salt, the N-H band is absent, which is consistent with deprotonation at the nitrogen atom. The persistence of a strong band associated with the C=S stretching mode confirms that the fundamental thione structure of the ring is maintained in the anion. Shifts in the positions and intensities of the ring vibration modes upon salt formation reflect the redistribution of electron density throughout the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms.

For sodium;1,3-benzothiazol-3-ide-2-thione, the ¹H NMR spectrum is characterized by signals arising from the four protons on the benzene ring. Due to the asymmetry of the molecule, these four protons are chemically distinct and would be expected to produce a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. A key difference from the spectrum of the parent compound, 2-mercaptobenzothiazole, is the absence of the broad, exchangeable signal from the N-H proton.

The ¹³C NMR spectrum provides complementary information. It would show seven distinct signals for the seven carbon atoms in the benzothiazole ring system. The chemical shifts of the carbons in the benzene ring would appear in the typical aromatic region (approximately 110-140 ppm). The C2 carbon, bonded to both sulfur and nitrogen, is significantly deshielded and would appear at a much lower field, often in the range of 180-200 ppm, which is characteristic of a thiocarbonyl (C=S) carbon. The chemical shifts are sensitive to the solvent used.

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic protons (4H, complex multiplets) |

| ¹³C | ~180 - 200 | C2 (thiocarbonyl carbon) |

| ¹³C | ~110 - 155 | Aromatic carbons (6C) |

The specific chemical shifts and coupling constants provide a unique fingerprint for the molecule, allowing for its unambiguous identification and the study of its electronic structure in solution.

Solution-State ¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity verification of chemical compounds. For sodium 2-benzothiazolethiolate, the ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the benzothiazole core.

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. researchgate.net The protons on the benzene ring of the benzothiazole moiety will exhibit a complex splitting pattern due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating effect of the thiolate group.

The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule. The carbon atom attached to the sulfur and nitrogen atoms in the thiazole ring (C2) is expected to be significantly deshielded. The aromatic carbons will appear in the typical range of 110-150 ppm.

While specific experimental data for sodium 2-benzothiazolethiolate is not widely published, the expected chemical shifts can be inferred from the data available for 2-mercaptobenzothiazole and its derivatives. The deprotonation of the thiol group to form the thiolate anion in the sodium salt would lead to a general upfield shift of the adjacent carbon signals due to increased electron density.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~7.0 - 8.0 | - |

| Aromatic Carbons | - | ~110 - 150 |

| C2 (Thiazole Ring) | - | ~180 - 190 |

Solid-State NMR for Polymorphic Analysis and Ligand Binding (if applicable)

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of solid materials. It can be particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting variations in the local chemical environments of the nuclei. illinois.edu

In the context of sodium 2-benzothiazolethiolate, ssNMR could be employed to investigate the existence of different crystalline forms and to study the coordination of the sodium ion with the benzothiazolethiolate ligand in the solid state. However, a review of the current scientific literature did not yield specific solid-state NMR studies conducted on sodium;1,3-benzothiazol-3-ide-2-thione. Such studies would be beneficial in providing a deeper understanding of its solid-state structure and behavior.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The UV-Vis spectrum of 2-mercaptobenzothiazole and its deprotonated form, the 2-benzothiazolethiolate anion (as in the sodium salt), exhibits characteristic absorption bands corresponding to electronic transitions within the molecule.

The spectrum typically shows two main absorption bands. These are attributed to π → π* and n → π* electronic transitions within the conjugated π-system of the benzothiazole ring and the non-bonding electrons on the sulfur and nitrogen atoms. shu.ac.uklibretexts.orguzh.ch The π → π* transitions are generally more intense than the n → π* transitions. shu.ac.uk

For the deprotonated species (sodium 2-benzothiazolethiolate), the absorption bands are observed at specific wavelengths, which can be influenced by the solvent environment.

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π | ~310 - 325 |

| n → π | ~230 - 240 |

The UV-Vis absorption spectrum of the benzothiazole system is highly dependent on the pH of the solution, reflecting the equilibrium between the protonated (2-mercaptobenzothiazole) and deprotonated (2-benzothiazolethiolate anion) forms. This pH dependence can be used to probe the chemical speciation of the compound in solution.

As the pH of an aqueous solution of 2-mercaptobenzothiazole increases, the equilibrium shifts towards the formation of the thiolate anion. This change in speciation is accompanied by a noticeable change in the UV-Vis spectrum. A computational study on the chemical speciation of 2-mercaptobenzothiazole shows that the thioketonic and deprotonated anionic forms are the main species depending on the pH. publisso.de The formation of an ion-pair with sodium under basic conditions is also supported. publisso.de The UV-Vis spectra of 2-mercaptobenzothiazole reveal two absorption bands, one in the range of 230-240 nm and another at 308-320 nm. publisso.de At a pH higher than 7, the maximum absorbance of the latter peak shifts to lower wavelengths and becomes more intense compared to the former. publisso.de This shift is indicative of the deprotonation of the thiol group and the formation of the sodium salt in solution.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

The electron ionization mass spectrum of 2-mercaptobenzothiazole shows a prominent molecular ion peak at m/z 167. The fragmentation pattern is characterized by the cleavage of the thiazole ring. Key fragments observed include those resulting from the loss of sulfur and the cleavage of the C-S and C-N bonds.

| m/z | Proposed Fragment |

|---|---|

| 167 | [C₇H₅NS₂]⁺ (Molecular Ion) |

| 135 | [C₇H₅NS]⁺ |

| 108 | [C₆H₄S]⁺ |

| 96 | [C₅H₄S]⁺ |

| 69 | [C₃H₃S]⁺ |

The fragmentation of the sodium salt would likely involve the loss of the sodium ion followed by fragmentation of the 2-benzothiazolethiolate anion, which would be expected to produce a similar fragmentation pattern to the protonated molecule.

Theoretical and Computational Investigations of Sodium 2 Benzothiazolethiolate

Molecular Dynamics and Statistical Mechanics Simulations

Theoretical and computational methods, particularly molecular dynamics (MD) and statistical mechanics, provide profound insights into the behavior of sodium 2-benzothiazolethiolate at the molecular level. These simulations allow for the examination of complex phenomena that are often difficult to probe experimentally.

Investigation of Solvation Effects and Intermolecular Interactions

Molecular dynamics simulations are instrumental in understanding the solvation of ionic compounds like sodium 2-benzothiazolethiolate in various solvents. In aqueous solutions, the compound dissociates into a sodium cation (Na⁺) and a 2-benzothiazolethiolate anion. MD simulations can model the distinct interactions of these ions with solvent molecules, such as water.

The solvation of the Na⁺ ion is primarily governed by strong ion-dipole interactions, leading to the formation of a well-defined hydration shell where water molecules orient their oxygen atoms towards the cation. ucl.ac.uk The dynamics within this shell and the exchange of water molecules with the bulk solvent are key parameters that can be investigated. nih.gov

For the 2-benzothiazolethiolate anion, the interactions are more complex. They involve:

Electrostatic Interactions: The negatively charged sulfur and nitrogen atoms interact with the partial positive charges on the hydrogen atoms of polar solvent molecules.

Hydrophobic Interactions: The nonpolar benzothiazole (B30560) ring system interacts unfavorably with water, influencing the local water structure. mdpi.com

Hydrogen Bonding: Although the anionic form cannot donate a proton, the nitrogen and exocyclic sulfur atoms can act as hydrogen bond acceptors.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the ion. ucl.ac.uk These calculations help elucidate the structure of the solvation shells around both the cation and the anion. Furthermore, by analyzing the trajectories of the molecules over time, dynamic properties such as diffusion coefficients and rotational correlation times can be determined, revealing how the presence of the salt modifies the solvent's bulk properties. nih.govresearchgate.net

Adsorption Phenomena on Metal and Semiconductor Surfaces

The interaction of sodium 2-benzothiazolethiolate and its conjugate acid, 2-mercaptobenzothiazole (B37678) (MBT), with various surfaces is a critical area of study, particularly for applications in corrosion inhibition and materials science. Computational methods, especially Density Functional Theory (DFT), have been extensively used to model these adsorption phenomena.

Metal Surfaces: Research has shown that 2-mercaptobenzothiazole and its thiolate form adsorb strongly onto metal surfaces like copper, gold, and silver. researchgate.netresearchgate.net DFT calculations reveal that the bonding to copper surfaces occurs primarily through the exocyclic sulfur and nitrogen atoms of the thiolate form. researchgate.net In alkaline environments, where the molecule is deprotonated to the thiolate anion, the availability of the nitrogen atom as an additional reactive site enhances the bonding possibilities. researchgate.net

Studies on the Cu(111) surface indicate that the neutral thione form of MBT can adsorb stably. njtech.edu.cn The introduction of different functional groups to the benzothiazole ring can modulate the adsorption energy. Electron-donating groups tend to enhance both covalent and non-covalent interactions with the copper surface, while electron-withdrawing groups may decrease covalent interaction but increase non-covalent interactions. nih.gov These computational insights are crucial for designing more effective corrosion inhibitors by tuning the molecular structure.

| Compound | Absolute Covalent Interaction Energy (eV) | Absolute NCI-Included Interaction Energy (eV) |

|---|---|---|

| MBT-NO₂ | 0.629 | 2.461 |

| MBT-COOH | 0.660 | 2.266 |

| MBT-Cl | 0.699 | 2.213 |

| MBT | 0.715 | 2.141 |

| MBT-SH | 0.727 | 2.530 |

| MBT-OH | 0.733 | 2.331 |

| MBT-CH₃ | 0.735 | 2.294 |

| MBT-OCH₃ | 0.749 | 2.379 |

| MBT-NH₂ | 0.781 | 2.461 |

| MBT-NHCH₃ | 0.792 | 2.565 |

Semiconductor Surfaces: The adsorption behavior on semiconductor surfaces has also been investigated. A study involving the semiconductor minerals chalcopyrite (CuFeS₂) and sphalerite (ZnS) showed significant differences in reactivity. researchgate.net Using DFT, it was found that the thione form of MBT readily adsorbs on the CuFeS₂ (112) surface. This attachment is characterized by strong bonding between the exocyclic sulfur atom's p and s orbitals and the copper atom's d orbital, involving electron transfer from the copper to the sulfur atom. In contrast, calculations indicated that MBT in its thione form does not spontaneously adsorb onto the ZnS (110) surface under vacuum conditions, highlighting the selectivity of the interaction. researchgate.net

Thermochemical Properties and Enthalpies of Formation

The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior under different thermal conditions. For sodium 2-benzothiazolethiolate, some physical properties have been determined experimentally.

| Property | Value |

|---|---|

| Molecular Weight | 199.24 g/mol |

| Density | 2.3600 g/cm³ |

| Melting Point | 297.00 °C (570.15 K) |

| Boiling Point | 672.00 °C (945.15 K) |

| Property | Value (kJ/mol) | Temperature (K) |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 24.3 | 454.6 |

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. Calculating this value for sodium 2-benzothiazolethiolate would typically require calorimetric experiments, such as combustion calorimetry or reaction calorimetry, or high-level quantum chemical calculations.

Reactivity and Reaction Pathways of Sodium 2 Benzothiazolethiolate and 2 Mercaptobenzothiazole

Acid-Base Chemistry and Deprotonation Equilibrium in Aqueous Solution

2-Mercaptobenzothiazole (B37678) (MBT) exhibits weak acidic properties in aqueous solutions. mst.dk The molecule exists in two tautomeric forms: the thiol form and the thione form. mst.dkwikipedia.org In both solution and crystalline states, the equilibrium lies almost completely on the side of the 2-benzothiazolethione tautomer. mst.dk NMR spectroscopy measurements in solution have not detected the presence of the thiol tautomer. wikipedia.org Theoretical calculations suggest that the thione tautomer is more stable than the thiol form by approximately 39 kJ/mol. wikipedia.org

The acidity of MBT is characterized by a pKa value of 7.03 in an aqueous buffer solution. mst.dk This indicates that in solutions with a pH above 7, the deprotonated thiolate form becomes the most abundant species. wikipedia.org The deprotonation of the thione tautomer at the nitrogen atom results in the formation of the sodium;1,3-benzothiazol-3-ide-2-thione anion, also known as sodium 2-benzothiazolethiolate.

2-Mercaptobenzothiazole is sparingly soluble in water but readily dissolves in basic solutions, a characteristic that reflects its deprotonation to form the soluble thiolate salt. wikipedia.org The equilibrium between the neutral MBT and its conjugate base is crucial for its reactivity in various chemical transformations.

| Property | Value | Reference |

|---|---|---|

| pKa | 7.03 | mst.dk |

| Predominant form at pH > 7 | Deprotonated thiolate | wikipedia.org |

| Solubility in Water | 117 mg/L (at 20°C) | mst.dk |

| Solubility in Basic Solutions | Soluble | wikipedia.org |

Nucleophilic and Electrophilic Reactions

The reactivity of sodium 2-benzothiazolethiolate and 2-mercaptobenzothiazole is characterized by both nucleophilic and electrophilic behavior, allowing for a variety of chemical transformations.

S-Alkylation Reactions leading to Thioethers and Subsequent Oxidation to Sulfones

The thiolate anion of sodium 2-benzothiazolethiolate is a potent nucleophile and readily undergoes S-alkylation reactions with alkyl halides to form thioethers, also known as sulfides. wikipedia.orgmasterorganicchemistry.com This reaction is a classic example of a nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com

These resulting thioethers can be subsequently oxidized to form sulfones. wikipedia.org This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgreddit.comresearchgate.net The oxidation proceeds in a stepwise manner, first forming a sulfoxide, which can then be further oxidized to the sulfone. nsf.govorganic-chemistry.org The synthesis of benzothiazole-derived sulfones is of interest due to their reactivity towards biothiols. nsf.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 2-mercaptobenzothiazole can undergo electrophilic aromatic substitution. wikipedia.org The substitution occurs at the position para to the nitrogen atom within the benzothiazole (B30560) ring system. wikipedia.org This regioselectivity is influenced by the directing effects of the heterocyclic ring.

Reactions with Other Electrophiles and Organometallic Reagents

Sodium 2-benzothiazolethiolate, being a strong nucleophile, can react with a variety of other electrophiles. For instance, it reacts with aryloxyacetyl chloride in an alkaline solution to yield substituted phenoxyacetyl-2-mercaptobenzothiazoles. nih.gov The sodium salt of 2-mercaptobenzothiazole is a potent reducing agent and can react violently with oxidizing agents, mineral acids, and halogens. noaa.govstonybrook.edu It can also form shock-sensitive mixtures with halogenated hydrocarbons. stonybrook.edu While detailed information on its reactions with a broad range of organometallic reagents is limited in the provided context, its nucleophilic character suggests potential for reactions with various organometallic electrophiles.

Redox Chemistry

The redox chemistry of 2-mercaptobenzothiazole and its sodium salt is primarily characterized by the oxidation of the thiol group.

Oxidation Pathways and Formation of Disulfides (e.g., 2,2′-Dithiobisbenzothiazole)

A key reaction in the redox chemistry of 2-mercaptobenzothiazole is its oxidation to form the disulfide, 2,2′-dithiobis(benzothiazole) (MBTS). wikipedia.orgcdc.govresearchgate.net This transformation involves the formation of a disulfide bond between two molecules of 2-mercaptobenzothiazole. cdc.gov

Various oxidizing agents can effect this conversion, including hypochlorous acid, iodine, and hydrogen peroxide. cdc.govresearchgate.net Commercially, MBTS is often produced by the oxidation of an alkali metal salt of MBT, such as sodium 2-benzothiazolethiolate, in an aqueous solution with chlorine or a mixture of chlorine and air. google.comgoogle.com The reaction conditions, such as temperature, can influence the product distribution. For example, oxidation in the presence of a cobalt phthalocyanine (B1677752) sulfonate catalyst at 50-80°C yields 2,2′-dithiobisbenzothiazole, while at higher temperatures (130-180°C), 2,2′-thiobisbenzothiazole can be formed. google.com

The disulfide, 2,2′-dithiobis(benzothiazole), can be reduced back to 2-mercaptobenzothiazole by reducing agents like cysteine. cdc.govresearchgate.net This redox cycle is relevant in biological contexts, where the thiol group can interact with protein sulfhydryl groups. cdc.govresearchgate.net

| Reactant | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | Hypochlorous acid, Iodine, Hydrogen Peroxide | 2,2′-Dithiobis(benzothiazole) | cdc.govresearchgate.net |

| Sodium 2-Benzothiazolethiolate | Chlorine/Air | 2,2′-Dithiobis(benzothiazole) | google.com |

| 2-Mercaptobenzothiazole | Free-oxygen containing gas, Cobalt phthalocyanine sulfonate catalyst (50-80°C) | 2,2′-Dithiobis(benzothiazole) | google.com |

| 2-Mercaptobenzothiazole | Free-oxygen containing gas, Cobalt phthalocyanine sulfonate catalyst (130-180°C) | 2,2′-Thiobisbenzothiazole | google.com |

Reduction Reactions, including Monodesulfurization with Raney Nickel

The reactivity of 2-mercaptobenzothiazole and its sodium salt, sodium 2-benzothiazolethiolate, includes reduction reactions, with a notable example being monodesulfurization when treated with Raney nickel. This reaction results in the formation of benzothiazole through the cleavage of the exocyclic carbon-sulfur bond.

The process of desulfurization with Raney nickel is a widely utilized method in organic synthesis for the hydrogenolysis of carbon-sulfur bonds. organicreactions.orgbritannica.com The reagent, a fine-grained, porous nickel catalyst saturated with hydrogen, facilitates the reductive cleavage of the C–S bond, with the sulfur being removed as nickel sulfide (B99878) (NiS). masterorganicchemistry.com In the case of 2-mercaptobenzothiazole, the reaction proceeds as follows:

C₆H₄(NH)SC=S + Ni(H) → C₆H₄(N)SCH + NiS

This transformation is significant as it provides a synthetic route to benzothiazole from its 2-mercapto derivative. The reaction is generally carried out by treating the sulfur-containing compound with a large excess of active Raney nickel in a suitable solvent. ias.ac.in The mechanism of desulfurization by Raney nickel is understood to involve the adsorbed hydrogen on the catalyst's surface, which acts as the reducing agent. ias.ac.inchem-station.com

The reaction conditions, such as temperature and solvent, can influence the efficiency of the desulfurization. While this reaction is a powerful synthetic tool, it's important to note that Raney nickel is pyrophoric when dry and must be handled with care. masterorganicchemistry.com

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of sodium 2-benzothiazolethiolate and its protonated form, 2-mercaptobenzothiazole, is extensive due to the presence of multiple potential donor atoms. The molecule's ability to exist in tautomeric forms (a thiol and a thione form) further diversifies its coordination behavior.

Ligand Properties, Chelation, and Preferred Donor Atom Preferences (Sulfur and Nitrogen)

2-Mercaptobenzothiazole is a versatile ligand capable of coordinating to metal ions in several ways. It possesses both sulfur and nitrogen atoms that can act as electron-pair donors, allowing it to function as a monodentate, bidentate, or bridging ligand. researchgate.net The deprotonated form, 2-benzothiazolethiolate, is a soft ligand, showing a preference for soft metal ions. alfa-chemistry.com

The coordination can occur through:

Monodentate coordination: Primarily through the exocyclic sulfur atom.

Bidentate chelation: Involving both the exocyclic sulfur and the endocyclic nitrogen atoms to form a stable five-membered ring with the metal center.

Bridging coordination: Linking two or more metal centers, often utilizing both the sulfur and nitrogen atoms.

The preference for sulfur or nitrogen coordination can be influenced by several factors, including the nature of the metal ion (hard or soft acid), the solvent, and the presence of other ligands in the coordination sphere. As a soft donor, the exocyclic sulfur atom is generally the preferred coordination site for soft metal ions like Cu(I). nih.gov However, the nitrogen atom can also participate in coordination, leading to chelation, which is often favored due to the thermodynamic stability of the resulting chelate ring. mdpi.com It is believed that 2-mercaptobenzothiazole forms a complex layer on copper through bonding with either the sulfur or nitrogen atoms, or both. nih.gov

Synthesis and Structural Characterization of Metal Complexes (e.g., Copper, Rhenium, Calcium Complexes)

The rich coordination chemistry of 2-mercaptobenzothiazole has led to the synthesis and characterization of a wide array of metal complexes.

Copper Complexes: A significant body of research exists on the coordination of 2-mercaptobenzothiazole with copper. The reaction of copper(II) salts with 2-mercaptobenzothiazole often leads to the reduction of Cu(II) to Cu(I) and the formation of Cu(I) complexes. nih.gov The synthesis of novel copper complexes of 2-aminobenzothiazole (B30445) derivatives has also been reported, where a distorted square planar geometry for the complexes was suggested. jmaterenvironsci.com In some instances, copper(II) complexes have been synthesized and characterized. mdpi.comcdnsciencepub.com X-ray crystallographic studies of copper(I) complexes with 2-mercaptobenzothiazole and phosphine (B1218219) ligands have revealed dimeric structures where the 2-mercaptobenzothiazole ligand coordinates to the copper center solely through the thiolate sulfur atom. wm.edu

Rhenium Complexes: Rhenium carbonyl complexes incorporating benzothiazole-containing ligands have been synthesized and structurally characterized. For example, fac-tricarbonylrhenium(I) complexes with 2-(pyridin-2-yl)-1,3-benzothiazole have been prepared and their distorted octahedral coordination environment has been confirmed. nih.govresearchgate.net The synthesis of tricarbonyl rhenium complexes with various bidentate ligands, including those with sulfur donor atoms, has been extensively studied, often resulting in stable octahedral complexes. nih.gov

Calcium Complexes: While the coordination chemistry of 2-mercaptobenzothiazole with alkaline earth metals like calcium is less explored, insights can be drawn from studies on similar sulfur-containing ligands. Calcium(II) is a hard metal ion and typically shows a strong preference for oxygen donor ligands over sulfur or nitrogen. libretexts.org However, the formation of calcium complexes with sulfur-containing ligands is possible. For instance, a bis(mercaptoimidazolyl)hydroborato calcium complex has been synthesized and structurally characterized, demonstrating that calcium can be coordinated in a sulfur-rich environment. researchgate.net This suggests that under appropriate conditions, 2-benzothiazolethiolate could also form complexes with calcium, likely involving coordination to the sulfur and potentially the nitrogen atom.

Table of Synthesized Metal Complexes

| Metal | Complex Type | Coordination Geometry | Reference(s) |

| Copper (Cu) | Cu(I) and Cu(II) complexes | Distorted tetrahedral, Square planar | mdpi.comjmaterenvironsci.comcdnsciencepub.comresearchgate.net |

| Rhenium (Re) | Re(I) carbonyl complexes | Distorted octahedral | nih.govresearchgate.netmdpi.com |

| Calcium (Ca) | Potential for complex formation | Likely high coordination number | libretexts.orgresearchgate.net |

Mechanistic Aspects of Ligand Exchange and Complex Stability

The stability of metal complexes with 2-benzothiazolethiolate is a key factor in their formation and reactivity. The chelate effect plays a significant role in the stability of bidentate complexes, where the formation of a five-membered ring with the metal center enhances the thermodynamic stability compared to coordination with two separate monodentate ligands.

Ligand exchange reactions in metal complexes involve the substitution of one ligand for another. The kinetics and mechanism of these reactions can be influenced by factors such as the nature of the metal ion, the incoming and leaving ligands, and the solvent. For copper-thiolate complexes, ligand exchange is a fundamental process in their biological and catalytic functions. The addition of Cu(II) to a thiol-containing solution can lead to a rapid reduction of Cu(II) and the formation of a Cu(I)–thiol complex. nih.gov

Polymerization Chemistry: Role as Radical Polymerization Inhibitor and Chain Transfer Agent

In the realm of polymer chemistry, 2-mercaptobenzothiazole exhibits a dual role, acting as both a radical polymerization inhibitor and a chain transfer agent.

Radical Polymerization Inhibitor: Radical polymerization is a chain reaction that can be inhibited by substances that react with and deactivate the radical species, thereby terminating the polymerization process. wikipedia.orgnih.gov 2-Mercaptobenzothiazole can function as an inhibitor by donating a hydrogen atom from its thiol group to a growing polymer radical, thus terminating the chain. The resulting thiyl radical is relatively stable and less reactive, making it inefficient at initiating a new polymer chain. This property is utilized to prevent the premature or unwanted polymerization of monomers during storage and processing. nih.govyoutube.com

Chain Transfer Agent: 2-Mercaptobenzothiazole also functions as a chain transfer agent, a substance that can react with a growing polymer chain to terminate its growth and initiate the growth of a new chain. researchgate.net This process is crucial for controlling the molecular weight of the resulting polymer. The chain transfer reaction involves the abstraction of the hydrogen atom from the thiol group of 2-mercaptobenzothiazole by the propagating radical.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). While specific chain transfer constants for 2-mercaptobenzothiazole in all polymerization systems are not extensively documented, studies on similar thiol compounds in methacrylate (B99206) polymerization have been conducted. For instance, the chain-transfer constant of 2-mercaptoethanol (B42355) for methacrylic acid polymerization in aqueous solution was measured to be 0.12 ± 0.01 at 50 °C. researchgate.net The chain transfer rate coefficients for various monomers with different chain transfer agents have also been determined. semanticscholar.org

The role of 2-mercaptobenzothiazole as a co-initiator in certain photopolymerization systems has also been investigated, where it can participate in the generation of initiating radicals.

Mechanistic Aspects of Specialized Chemical Applications

Fundamental Chemical Mechanisms in Corrosion Inhibition

The sodium salt of 1,3-benzothiazole-2-thione, a derivative of 2-mercaptobenzothiazole (B37678) (MBT), is a highly effective corrosion inhibitor, particularly for copper and its alloys. Its protective action is rooted in its ability to form a stable and robust barrier at the metal-corrosive environment interface. The mechanisms governing this inhibition involve intricate processes of adsorption and film formation.

Adsorption Modes and Surface Complexation on Metal Surfaces (e.g., Copper)

The initial and critical step in the corrosion inhibition process by sodium;1,3-benzothiazol-3-ide-2-thione is its adsorption onto the metal surface. On copper, this process is predominantly a form of chemical adsorption (chemisorption). The benzothiazole (B30560) molecule, in its deprotonated (thiolate) form, acts as a ligand, coordinating with copper ions on the surface.

Studies have shown that the molecule typically adsorbs in a planar orientation on both reduced and oxidized copper surfaces. semanticscholar.orgijcsi.pro This orientation is facilitated by the formation of chemical bonds between the surface copper atoms and both the exocyclic sulfur and the nitrogen atoms of the benzothiazole ring. semanticscholar.orgijcsi.proresearchgate.net This multi-point attachment leads to the formation of a stable surface complex.

On oxidized copper surfaces, the interaction is particularly strong, suggesting a reaction with copper oxides to form the protective complex. semanticscholar.orgijcsi.pro The adsorption process leads to the formation of a complex layer, widely believed to be a polymeric film of a copper(I)-benzothiazolate complex, [Cu(I)MBT]n. researchgate.net This complexation effectively passivates the metal surface, preventing the electrochemical reactions that lead to corrosion.

The nature of the adsorption can be influenced by the surface condition. On oxide-free copper surfaces, physical adsorption may occur, while on oxidized surfaces, chemical adsorption is the dominant mode. ijcsi.pro Advanced surface analysis techniques have revealed that the adsorption can lead to the formation of well-organized structures, such as a Moiré pattern, which can offer superior protection against corrosion compared to a disordered monolayer. nih.gov

Table 1: Adsorption Characteristics on Copper Surfaces

| Feature | Description |

|---|---|

| Adsorption Type | Primarily chemical adsorption (chemisorption), especially on oxidized surfaces. ijcsi.pro |

| Binding Sites | Exocyclic sulfur and nitrogen atoms of the benzothiazole ring. semanticscholar.orgijcsi.proresearchgate.net |

| Surface Complex | Formation of a stable copper(I)-benzothiazolate complex, often polymeric in nature ([Cu(I)MBT]n). researchgate.net |

| Molecular Orientation | Generally planar on the copper surface. semanticscholar.orgijcsi.pro |

| Surface Condition Influence | Stronger interaction and chemisorption on oxidized copper surfaces. semanticscholar.orgijcsi.pro |

Formation and Characteristics of Protective Films at Interfaces

Following the initial adsorption and complexation, a distinct protective film is formed at the metal-solution interface. This film acts as a physical barrier, isolating the metal from the corrosive species in the environment.

The protective layer is composed of the aforementioned copper(I)-benzothiazolate complex. researchgate.net This film is water-insoluble and adheres strongly to the copper surface. researchgate.net The thickness of this protective layer can increase with exposure time, reaching several nanometers. For instance, in neutral phosphate (B84403) solutions, the film thickness has been observed to grow to approximately 8–9 nm after 12 hours of immersion. researchgate.net

The characteristics of this film are crucial to its protective efficacy. It is generally dense and can effectively block both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, classifying the inhibitor as a mixed-type inhibitor. semanticscholar.org The film's structure can be highly organized, which enhances its barrier properties. nih.gov Even in the presence of aggressive ions like chlorides, this protective layer maintains its integrity and provides significant protection. semanticscholar.orgijcsi.pro

The formation of this film is a dynamic process. It has been observed that even if a corrosion product layer, such as copper(II) phosphate, has already formed on the surface, the introduction of the benzothiazole inhibitor can lead to its removal and replacement with the more stable and protective Cu(I)MBT complex film. researchgate.net

Table 2: Properties of the Protective Film on Copper

| Property | Description |

|---|---|

| Composition | Primarily a polymeric complex of Copper(I) and benzothiazolate ([Cu(I)MBT]n). researchgate.net |

| Inhibition Type | Mixed-type, inhibiting both anodic and cathodic reactions. semanticscholar.org |

| Thickness | Can grow over time, reaching several nanometers (e.g., 8-9 nm). researchgate.net |

| Solubility | Water-insoluble, contributing to its stability. researchgate.net |

| Protective Action | Acts as a physical barrier, preventing contact with corrosive agents. researchgate.netnih.gov |

| Durability | Effective even in the presence of aggressive ions like chloride. semanticscholar.orgijcsi.pro |

Chemical Mechanisms in Rubber Vulcanization Acceleration

In the rubber industry, derivatives of 2-mercaptobenzothiazole are pivotal as vulcanization accelerators. The sodium salt serves as a precursor or is used in systems that generate the active accelerating species. These accelerators significantly increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which results in a rubber product with improved physical properties. wikipedia.orgatamankimya.com

Role in Sulfur Cross-linking Reactions and Reaction Pathways

The fundamental role of a benzothiazole-based accelerator in sulfur vulcanization is to facilitate the formation of sulfur cross-links between polymer chains. The process is complex and involves several stages. cmu.edu

Initially, the accelerator reacts with sulfur, typically in the presence of activators like zinc oxide and stearic acid, to form an active accelerator-sulfur complex. cmu.edu This complex is a highly reactive sulfurating agent. cmu.edulusida.com This active species then reacts with the rubber polymer chains at the allylic carbon positions to form accelerator-terminated polysulfidic pendant groups attached to the rubber backbone. cmu.edu

These pendant groups are precursors to the final cross-links. cmu.edu They can then react with another rubber chain to form a stable polysulfidic cross-link (Rubber-Sx-Rubber), regenerating the accelerator molecule in the process, which can then participate in further reactions. cmu.edulusida.com The length of these sulfur cross-links (the value of 'x' in -Sx-) can vary, and over the course of vulcanization, longer, less stable polysulfidic links can shorten to more stable monosulfidic or disulfidic links, a process that affects the final properties of the vulcanized rubber. cmu.edu

Formation of an active sulfurating agent from the accelerator and sulfur. cmu.edu

Reaction of the active agent with the rubber to form pendant cross-link precursors. cmu.edu

Formation of polysulfidic cross-links between rubber chains from the precursors. cmu.edu

Application as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its direct applications in corrosion inhibition and rubber vulcanization, sodium;1,3-benzothiazol-3-ide-2-thione, and its parent compound 2-mercaptobenzothiazole, serve as versatile chemical intermediates in organic synthesis. The nucleophilic nature of the sulfur atom and the reactive sites on the heterocyclic ring allow for a wide range of chemical transformations.

It is a key precursor for the synthesis of the aforementioned sulfenamide (B3320178) accelerators, which are crucial for the rubber industry. researchgate.net The synthesis typically involves the reaction of the sodium salt with an amine in the presence of an oxidizing agent. google.com

Furthermore, derivatives of 2-mercaptobenzothiazole are used in the synthesis of various other compounds. For example, it can be a starting material for creating acrylic and methacrylic monomers, which can then be used in polymerization processes to create new polymers with specific properties. nih.gov The benzothiazole moiety is also found in molecules with potential pharmacological activities, and thus, 2-mercaptobenzothiazole serves as a building block in the synthesis of compounds investigated as anti-inflammatory, antibacterial, and antifungal agents. nih.gov

In more specialized synthetic applications, 2-mercaptobenzothiazole derivatives are employed in reactions such as the modified Julia olefination, a significant method for forming carbon-carbon double bonds in the synthesis of complex organic molecules. researchgate.net It also acts as a precursor for the synthesis of other important rubber additives like 2,2'-dibenzothiazyl disulfide (MBTS). researchgate.net

Utilization in Modified Julia Olefination Reactions

The compound sodium;1,3-benzothiazol-3-ide-2-thione is the sodium salt of 2-mercaptobenzothiazole (MBT) and is a precursor to a class of reagents crucial for the Modified Julia Olefination, specifically the Julia-Kocienski variant. uq.edu.auresearchgate.net This olefination reaction is a powerful method for constructing carbon-carbon double bonds, offering significant advantages over the classical Julia-Lythgoe olefination by allowing the reaction to proceed in a single pot and offering high stereoselectivity. organic-chemistry.orgwikipedia.orgoregonstate.edu

The key reagents in the Julia-Kocienski olefination are not the sodium salt itself, but rather benzothiazol-2-yl (BT) sulfones, which are synthesized from 2-mercaptobenzothiazole. oregonstate.edunih.gov The BT-sulfonyl group acts as an excellent leaving group and facilitates the key mechanistic steps of the reaction.

The general mechanism proceeds as follows:

Deprotonation: A strong base is used to deprotonate the α-carbon of the BT-sulfone, generating a sulfonyl-stabilized carbanion.

Carbonyl Addition: This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-alkoxy sulfone intermediate. nih.gov

Smiles Rearrangement: The crucial step is a spontaneous intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. The alkoxide attacks the ipso-carbon of the benzothiazole ring (the carbon atom attached to the sulfonyl group). oregonstate.edunih.gov This forms a spirocyclic intermediate.

Elimination: This intermediate is unstable and collapses, eliminating sulfur dioxide and the benzothiazole moiety, resulting in the formation of the desired alkene. oregonstate.edu

A significant advantage of using BT-sulfones is the high E-selectivity typically observed in the resulting alkene. organic-chemistry.orgwikipedia.org This stereochemical outcome is attributed to the kinetically controlled, diastereoselective addition of the metalated sulfone to the carbonyl compound, which preferentially forms an anti-β-alkoxysulfone. This adduct then stereospecifically decomposes to yield the E-alkene. wikipedia.org

Table 1: Key Features of the Julia-Kocienski Olefination Using BT-Sulfones

| Feature | Description | Reference |

| Key Reagent | Benzothiazol-2-yl (BT) alkyl sulfones | oregonstate.edunih.gov |

| Base | Strong bases such as KHMDS, NaHMDS, or BuLi are used to generate the sulfone carbanion. | organic-chemistry.org |

| Key Intermediate | β-alkoxy sulfone which undergoes a Smiles rearrangement. | oregonstate.edunih.gov |

| Stereoselectivity | Typically provides high selectivity for the (E)-alkene. | organic-chemistry.orgwikipedia.org |

| Advantages | One-pot procedure; mild reaction conditions; broad functional group tolerance. | organic-chemistry.orgwikipedia.org |

Synthesis of Diverse Functionalized Benzothiazole Derivatives

Sodium;1,3-benzothiazol-3-ide-2-thione, as the salt of 2-mercaptobenzothiazole, is a versatile nucleophilic reagent used in the synthesis of a wide array of functionalized benzothiazole derivatives. The anion exists in tautomeric forms, but reactions with electrophiles typically occur at the exocyclic sulfur atom, making it an effective S-nucleophile for forming various thioether and related derivatives. researchgate.netaip.org

S-Alkylation Reactions: A common application is the S-alkylation with various alkyl halides. The sodium salt, often generated in situ by treating 2-mercaptobenzothiazole with a base like sodium hydroxide (B78521), sodium bicarbonate, or potassium hydroxide, readily reacts with electrophiles. researchgate.netaip.orgmdpi.com For example, treatment with chloroacetyl chloride in the presence of NaOH yields 1-chloroacetyl-2-MBT derivatives, which can be further modified. researchgate.net Similarly, reaction with p-bromophenacyl bromide in ethanol (B145695) leads to the corresponding S-substituted ketone derivative. aip.org

Reaction with Activated Alkenes: The nucleophilicity of the thionate allows it to react with activated alkenes, such as acrylates. The synthesis of acrylic 2-mercaptobenzothiazole derivatives can be achieved by reacting substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate (B77674) or methacrylate (B99206) in dimethylformamide with sodium bicarbonate. mdpi.com This reaction proceeds via nucleophilic substitution to afford the corresponding thioether. mdpi.com

Oxidative Coupling: The sodium salt can also undergo oxidation to form disulfide-linked derivatives. An improved process for preparing the rubber accelerator 2,2'-dithiobis(benzothiazole) (B116540) involves the oxidation of an aqueous solution of sodium mercaptobenzothiazole with a mixture of chlorine and air. google.com This reaction is performed at a controlled pH and temperature to yield the desired disulfide product. google.com

Table 2: Examples of Benzothiazole Derivative Synthesis

| Starting Material | Reagent(s) | Base / Conditions | Product Type | Reference |

| 2-Mercaptobenzothiazole | Chloroacetyl chloride | NaOH / Chloroform, reflux | S-Acyl derivative | researchgate.net |

| 2-Mercaptobenzothiazole | p-Bromophenacyl bromide | Ethanol, reflux | S-Alkyl ketone derivative | aip.org |

| Substituted 2-Mercaptobenzothiazole | 2-Chloroethyl acrylate | NaHCO₃ / DMF, 60 °C to reflux | S-Alkyl ester derivative | mdpi.com |

| Sodium mercaptobenzothiazole | Chlorine and Air | pH 9.0-12.0, 25-75 °C | Disulfide (oxidative coupling) | google.com |

| 2-Mercaptobenzothiazole | Chloroacetic acid | KOH / Ethanol, reflux | S-Carboxylic acid derivative | aip.org |

These synthetic routes highlight the utility of sodium;1,3-benzothiazol-3-ide-2-thione as a foundational building block for accessing a diverse range of benzothiazole structures with varied functionalities.

Advanced Analytical Methodologies for Research Study and Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS of derivatives)

Chromatographic methods are fundamental in assessing the purity of sodium 1,3-benzothiazol-3-ide-2-thione and monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of MBT and its derivatives. pqri.orgasianpubs.org A significant advantage of HPLC is its ability to analyze thermally labile compounds without degradation. pqri.org Reverse-phase HPLC methods are commonly employed for the simultaneous determination of MBT and its primary oxidation product, 2,2'-dithiobis-benzothiazole (MBTS), which is essential for purity assessment and stability studies. ijpsonline.com One such method utilizes a C18 column with a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile, and a buffer, allowing for the effective separation and quantification of both MBT and MBTS. ijpsonline.com The response is typically monitored using a UV detector. ijpsonline.com For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has been developed, which can detect the compound at nanogram levels. pqri.orgnih.gov

Gas Chromatography (GC) is another viable technique, though it presents challenges due to the thermal lability of MBT. pqri.orgucdavis.edu Direct injection into a hot GC inlet can cause decomposition of MBT into benzothiazole (B30560). researchgate.net To circumvent this, derivatization is often necessary before analysis. researchgate.netnih.gov An alternative approach involves the use of a programmable temperature vaporization (PTV) injector, which can prevent decomposition by introducing the sample at a lower initial temperature before ramping up for vaporization. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique allows for the structural elucidation of MBT and related compounds. who.int For trace analysis, fragment ions such as m/z 108, 135, and 167 are characteristic of MBT derivatives. ucdavis.edu

The selection of the chromatographic method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification, purity assessment, or reaction monitoring. ucdavis.edumdpi.com

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Microbondapak C18 (10 µm) | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 | UV at 240 nm | Simultaneous determination of MBT and MBTS. Retention times: MBT (4.45 min), MBTS (8.78 min). | ijpsonline.com |

| LC-MS/MS | Not specified | Not specified | Positive Electrospray Ionization (ESI+), MRM (m/z 168/135) | High sensitivity (ng/mL level). MBTS can be unstable and convert to MBT under certain conditions. | pqri.org |

| HPLC-MS/MS | Zorbax Eclipse XDB-C8 (5 µm) | Gradient elution with ammonium (B1175870) acetate (B1210297) buffer and acetonitrile | Tandem Mass Spectrometry | Method for determining total MBT in urine after enzymatic hydrolysis. LOD of 0.4 µg/L. | nih.govpublisso.de |

| GC-MS | Not specified | Helium | Mass Spectrometry | Requires derivatization or PTV injection to prevent thermal decomposition. MBT can degrade to benzothiazole. | researchgate.netwho.int |

Electrochemical Methods for Redox Potential Determination and Reactivity Profiling

Electrochemical methods are invaluable for determining the redox potential of sodium 1,3-benzothiazol-3-ide-2-thione and profiling its chemical reactivity, particularly its interactions with metal surfaces. These techniques provide insights into the mechanisms of action in applications such as corrosion inhibition. nih.gov

Cyclic Voltammetry (CV) is a key technique used to investigate the electrochemical behavior of MBT. bohrium.comresearchgate.net Studies have shown that MBT can form a closely packed, protective monolayer on metal surfaces like gold and copper. researchwithnj.comelectrochemsci.org The adsorption process is potential-dependent and involves the interaction of the exocyclic sulfur atom, and sometimes the endocyclic nitrogen atom, with the metal surface. bohrium.comelectrochemsci.org This adsorbed layer acts as a physical barrier, inhibiting both anodic and cathodic reactions that lead to corrosion. nih.govelectrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) and Tafel polarization are other methods employed to assess the anticorrosive properties of MBT. nih.gov These studies confirm that MBT functions as a mixed-type inhibitor, meaning it retards both the hydrogen evolution (cathodic) and metal dissolution (anodic) reactions. nih.gov The inhibition efficiency is strongly dependent on the concentration of the inhibitor. nih.gov

Cathodic Stripping Voltammetry (CSV) has been developed for the sensitive determination of MBT. nih.gov One method involves the accumulation of an MBT-cobalt(II) complex on an electrode, followed by the indirect determination of MBT by observing the catalytic reduction of cobalt(II) in the complex. nih.gov This technique can achieve very low detection limits, on the order of nanomolar concentrations. nih.gov Square Wave Voltammetry (SWV) has also been used for the rapid and sensitive simultaneous determination of MBT and related compounds. nih.gov The reactivity of MBT is also influenced by its molecular structure; it can exist in either a thione or thiol form, and in alkaline media, it exists as the thiol ion. electrochemsci.org The oxidation of MBT can lead to the formation of 2,2'-dithiobis(benzothiazole) (B116540). researchgate.net

| Technique | Electrode/System | Key Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV), EIS, Tafel Polarization | Aluminum and Al-Ti alloys in HCl | MBT acts as an effective mixed-type corrosion inhibitor. Inhibition efficiency depends on concentration and temperature. | nih.gov |

| Cyclic Voltammetry (CV) | Gold | MBT forms a closely packed monolayer on the gold surface. | researchwithnj.com |

| Cyclic Voltammetry (CV), EIS | Copper in NaCl solution | MBT forms a complex film on the copper surface, inhibiting both anodic and cathodic reactions. | researchgate.netelectrochemsci.org |

| Cathodic Stripping Voltammetry (CSV) | Hanging Mercury Drop Electrode (HMDE) with Cobalt(II) | Indirect determination of MBT via a catalytic cobalt peak. Detection limit of 2.5 x 10⁻⁹ M. | nih.gov |

| Square Wave Voltammetry (SWV) | Static Mercury Drop Electrode (SMDE) | Simultaneous determination of MBT and 2-mercaptobenzoxazole (B50546) in water samples. | nih.gov |

Future Research Directions and Emerging Areas in Sodium 2 Benzothiazolethiolate Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The future of sodium 2-benzothiazolethiolate chemistry is intrinsically linked to the development of green and efficient synthetic protocols. Traditional methods for producing MBT, the precursor to its sodium salt, often involve harsh conditions and generate significant waste. google.com Modern research is focused on overcoming these limitations through innovative, environmentally friendly strategies.

Key areas of development include:

Metal-Free Tandem Reactions: An efficient, metal-free synthesis of 2-mercaptobenzothiazole (B37678) derivatives has been developed using a tandem reaction of o-haloanilines and carbon disulfide, promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This approach avoids the use of transition metals, making it more environmentally benign and suitable for pharmaceutical applications. organic-chemistry.org

Green Chemistry Principles: Researchers are increasingly applying principles of green chemistry, such as developing one-pot, atom-economy processes. nih.gov One such method involves using the biodegradable and recyclable catalyst choline (B1196258) chloride in an aqueous medium, representing a significant step towards sustainable synthesis. mdpi.com

Chemical Looping Technology: A novel chemical looping technology has been demonstrated for the synthesis of 2,2′-dibenzothiazole disulfide (MBTS) from MBT with zero emissions. This process allows the mother liquor to be completely recycled, preventing the generation of salt-containing wastewater and yielding a high-purity product. rsc.org

Use of Ionic Liquids: The S-arylation of benzothiazole-2-thiol has been successfully achieved using diaryliodonium salts in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4). The ionic liquid can be recycled and reused, offering a greener alternative to volatile organic solvents. researchgate.net

These emerging methodologies prioritize waste reduction, energy efficiency, and the avoidance of toxic reagents, paving the way for more sustainable industrial production of benzothiazole (B30560) derivatives.